Cyclohexanecarboxylic-D11 acid
Overview
Description
Synthesis Analysis
The synthesis of cyclohexanecarboxylic acid derivatives and structurally related compounds can involve various methodologies, including Brønsted acid-catalyzed enantioselective reactions, palladium-catalyzed assemblies, and cyclopropanation strategies. For instance, Gu et al. (2010) described the enantioselective synthesis of 1,4-dioxane and tetrahydrofuran derivatives via Brønsted acid-catalyzed oxo-Michael reaction, showcasing a method that could potentially be adapted for cyclohexanecarboxylic acid derivatives (Gu et al., 2010). Similarly, Genady and Nakamura (2011) employed palladium-catalyzed three-component assemblies for the synthesis of cyclohexyl and cyclohexenyl α-amino acids, illustrating the versatility of metal-catalyzed reactions in constructing cyclohexane-based frameworks (Genady & Nakamura, 2011).
Scientific Research Applications
Catalytic Oxidation of Cyclohexene
The catalytic oxidation of cyclohexene, a process closely related to the chemical family of Cyclohexanecarboxylic-D11 acid, is a crucial reaction for producing various industrially significant compounds. Controllable oxidation reactions for cyclohexene can selectively afford targeted products, valuable in both academic and industrial applications. This highlights the importance of understanding and manipulating similar compounds for selective oxidation processes (Cao et al., 2018).
Molecular Modeling in Cyclodextrins
Research on cyclodextrins, which share structural similarities with cyclohexane-based compounds, provides insights into the structural, dynamic, and energetic features of such systems. Molecular modeling studies of cyclodextrins have been critical for understanding inclusion phenomena, suggesting that similar approaches could be applied to Cyclohexanecarboxylic-D11 acid to explore its potential in drug delivery, environmental protection, and catalysis (Zhao et al., 2016).
Oxidation of Cyclohexane to Ketone-Alcohol Oil
The oxidation of cyclohexane, a reaction relevant to the broader family of cyclohexane derivatives, is vital for producing cyclohexanol and cyclohexanone, key intermediates in nylon production. Understanding the catalysis and optimization of this process could illuminate potential industrial applications of Cyclohexanecarboxylic-D11 acid in synthesizing polyamide precursors (Abutaleb & Ali, 2021).
Cyclodextrins in Drug Delivery
Cyclodextrins' use in drug delivery underscores the potential of cyclohexane derivatives in pharmaceutical applications. Their ability to form inclusion complexes with various molecules could suggest similar utility for Cyclohexanecarboxylic-D11 acid in enhancing drug solubility, stability, and bioavailability, thus offering a pathway for its application in the design of drug delivery systems (Challa et al., 2005).
Synthesis and Applications of Adsorbents Containing Cyclodextrins
The synthesis of materials containing cyclodextrins for use as adsorbents in chromatographic separations and wastewater treatment presents a model for the potential application of Cyclohexanecarboxylic-D11 acid in environmental science. Its structural features could be exploited to modify the properties of materials for selective adsorption and separation processes (Crini & Morcellet, 2002).
properties
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D2,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNMSOFKMUBTKW-KAFHOZLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanecarboxylic-D11 acid |
Synthesis routes and methods I
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Synthesis routes and methods II
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